4-(Bromomethyl)-3-chlorobenzonitrile
Overview
Description
4-(Bromomethyl)-3-chlorobenzonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the 4-position and a chlorine atom at the 3-position. This compound is a colorless to pale yellow solid and is used in various chemical synthesis processes due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-chlorobenzonitrile typically involves the bromination of 3-chlorobenzyl cyanide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions. The general reaction scheme is as follows:
3-chlorobenzyl cyanide+NBS→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-chlorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 4-(bromomethyl)-3-chlorobenzaldehyde or 4-(bromomethyl)-3-chlorobenzoic acid.
Reduction: Formation of 4-(bromomethyl)-3-chlorobenzylamine.
Scientific Research Applications
4-(Bromomethyl)-3-chlorobenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-chlorobenzonitrile largely depends on its reactivity towards nucleophiles and its ability to form covalent bonds with biological targets. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of covalent adducts with proteins, DNA, or other biomolecules. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzonitrile: Similar structure but lacks the chlorine substituent.
3-Chlorobenzonitrile: Lacks the bromomethyl group.
4-Bromobenzonitrile: Lacks the chloromethyl group.
Uniqueness
4-(Bromomethyl)-3-chlorobenzonitrile is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This dual substitution pattern imparts distinct reactivity and allows for selective functionalization in synthetic applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of complex molecules with specific biological activities.
Properties
IUPAC Name |
4-(bromomethyl)-3-chlorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKYKQSLKAJOBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21924-83-4 | |
Record name | 4-(bromomethyl)-3-chlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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